1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 2,5-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various substituents onto the aromatic ring .
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,5-Dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
- N-2,5-Dimethylphenylthioureido Acid Derivatives
Uniqueness: 1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(2)11(7-8)14-6-5-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
XLVFMUNOWJTKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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